molecular formula C9H10F5N3O3 B1380557 (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate CAS No. 1448440-40-1

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate

Cat. No. B1380557
CAS RN: 1448440-40-1
M. Wt: 303.19 g/mol
InChI Key: ZEBDGRASECJYIQ-JEDNCBNOSA-N
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Description

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C9H10F5N3O3 and its molecular weight is 303.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Redox Cyclisation Products

A study demonstrated the reaction of 2-(trifluoroacetyl)pyrrole with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile under basic conditions, resulting in unexpected high yields of a complex tetracyclic product. This finding suggests potential applications in synthesizing complex molecules through novel redox cyclisation processes (Buckle et al., 1992).

Transformations of 2-Trifluoroacetyl-Pyrroles

Research highlighted transformations of 2-trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines, leading to novel pyrrolo[2,3-d]azocine derivatives. These reactions open avenues for the development of new heterocyclic compounds with potential pharmaceutical applications (Voskresenskii et al., 2006).

Versatile Intermediate for Trifluoromethylated Derivatives

A study described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile intermediate for creating trifluoromethylated N-heterocycles. This compound's versatility suggests its utility in synthesizing diverse heterocyclic structures for various applications (Channapur et al., 2019).

Trifluoroacetylation in Electrophilic Substitution

Another study observed spontaneous trifluoroacetylation at the β position of the pyrrole ring in specific conditions. This reaction's mechanistic insights could inform the design of electrophilic substitution reactions involving fluorinated compounds (Imuro & Hanafusa, 1976).

Synthesis of Anti-inflammatory Agents

Research into the synthesis of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives for potential anti-inflammatory applications showcases the broader therapeutic potential of similar fluorinated compounds (Ross & Sowell, 1987).

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O.C2HF3O2/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;3-2(4,5)1(6)7/h5H,1,3-4,11H2;(H,6,7)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBDGRASECJYIQ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CN)C#N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)CN)C#N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
Reactant of Route 2
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
Reactant of Route 3
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
Reactant of Route 4
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
Reactant of Route 5
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
Reactant of Route 6
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate

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